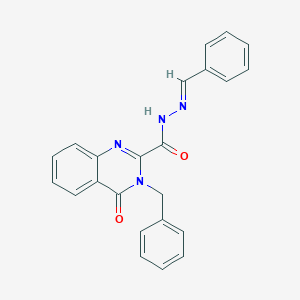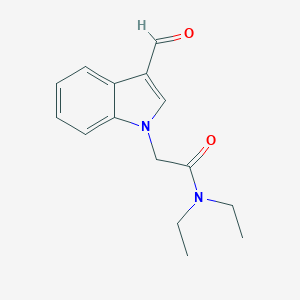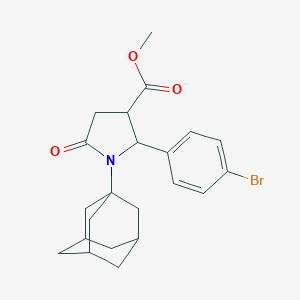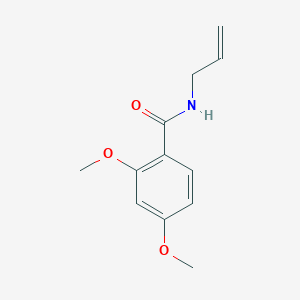![molecular formula C19H19NO2 B480306 2-méthyl-1-[2-(4-méthylphénoxy)éthyl]-1H-indole-3-carbaldéhyde CAS No. 432017-93-1](/img/structure/B480306.png)
2-méthyl-1-[2-(4-méthylphénoxy)éthyl]-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Applications De Recherche Scientifique
2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
These factors would likely have a significant impact on the compound’s effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the appropriate substitution of the phenylhydrazine and aldehyde to introduce the 2-methyl and 4-methylphenoxyethyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid
Reduction: 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A simpler indole derivative with similar chemical properties.
2-methylindole: Another indole derivative with a methyl group at the 2-position.
4-methylphenoxyacetic acid: A compound with a similar phenoxyethyl group.
Uniqueness
2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to the combination of its indole ring system with the 2-methyl and 4-methylphenoxyethyl substituents. This unique structure may confer specific chemical and biological properties that are not present in simpler indole derivatives .
Propriétés
IUPAC Name |
2-methyl-1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-15(2)18(13-21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAACFAFNHVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)
![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B480251.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480254.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480255.png)


![1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480307.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480309.png)
![1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480310.png)
![16-Propyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B480463.png)
![10-(2-Adamantylidene)-4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480466.png)


![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)
